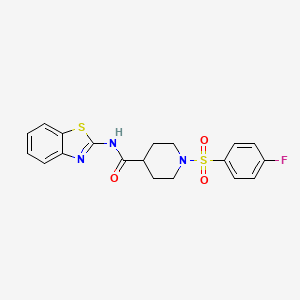

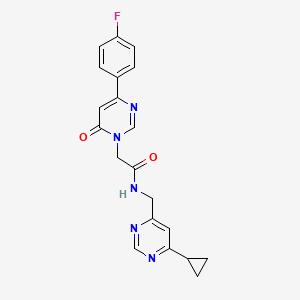

![molecular formula C10H15ClN2O B2962550 N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride CAS No. 2375269-62-6](/img/structure/B2962550.png)

N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride” is a chemical compound with the empirical formula C9H12N2O . It is a solid substance and is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(=O)Nc1cccc(CN)c1 . This indicates that the compound contains a phenyl ring with a methylaminomethyl group at the 3-position, and an acetamide group attached to the nitrogen of the methylaminomethyl group. Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight is 164.20 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications

Environmental Impact and Metabolism

Research on chloroacetamide herbicides, which share a similar chemical backbone with N-[3-(Methylaminomethyl)phenyl]acetamide; hydrochloride, indicates their extensive use in agriculture and the associated carcinogenic risks. Studies have explored the metabolic pathways of these herbicides in human and rat liver microsomes, highlighting the complex metabolic activation pathways that lead to carcinogenic compounds. This research underscores the environmental and health impacts of such chemicals (Coleman et al., 2000).

Synthetic Applications

In the field of synthetic chemistry, compounds structurally related to N-[3-(Methylaminomethyl)phenyl]acetamide; hydrochloride have been synthesized for various applications. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved steps such as acetylation, esterification, and ester interchange, demonstrating the compound's potential in the development of new materials or drugs (Zhong-cheng & Wan-yin, 2002).

Biodegradation Studies

The biodegradation of acetochlor, a chloroacetanilide herbicide, involves the key step of N-deethoxymethylation, showcasing the environmental fate and potential for remediation of such compounds. This research provides insights into the microbial degradation pathways that can be harnessed for environmental cleanup (Wang et al., 2015).

Antioxidant Properties

Research into the antioxidant properties of certain N-substituted amides indicates potential therapeutic applications. For instance, the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and their evaluation for antioxidant activity suggest these compounds could be developed into new antioxidant agents (Gopi & Dhanaraju, 2020).

Water Treatment and Purification

Studies on the mineralization of paracetamol, a compound with a similar functional group to N-[3-(Methylaminomethyl)phenyl]acetamide; hydrochloride, in aqueous media using anodic oxidation with a boron-doped diamond electrode, have implications for water treatment technologies. Such research highlights the effectiveness of advanced oxidation processes in removing pharmaceutical contaminants from water (Brillas et al., 2005).

properties

IUPAC Name |

N-[3-(methylaminomethyl)phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8(13)12-10-5-3-4-9(6-10)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNMXAWTQAPKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

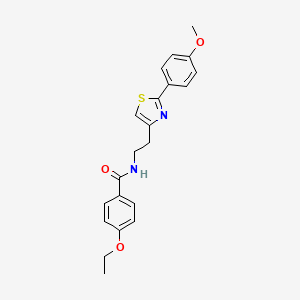

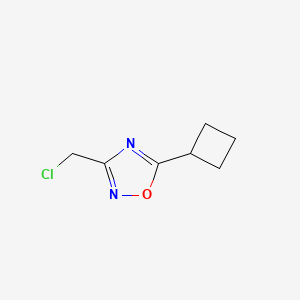

![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)

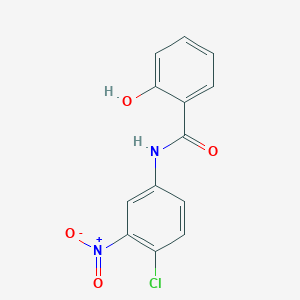

![5-Fluoro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2962473.png)

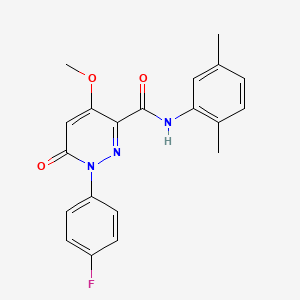

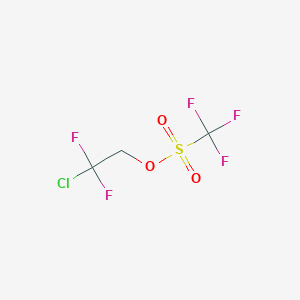

![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)

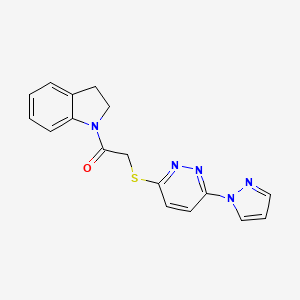

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)